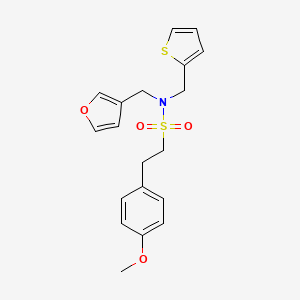

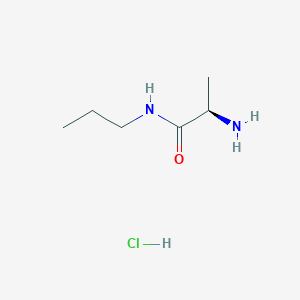

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide, also known as MI-OXA, is a chemical compound that has recently gained attention in the scientific community due to its potential in various research applications. MI-OXA is a derivative of indole-3-acetic acid, a naturally occurring plant hormone, and has been synthesized through a series of chemical reactions. In

Scientific Research Applications

Pummerer Cyclisation

Alpha-sulfanyl N-aryl acetamides, when linked to resin via the sulfur atom, undergo efficient Pummerer cyclisation upon activation of the sulfur link, resulting in the formation of oxindoles. This reaction showcases the utility of sulfur-containing compounds in synthesizing heterocyclic products, which can be cleaved from the resin in a traceless manner using samarium(II) iodide. This method opens avenues for the convenient construction of oxindoles, which are significant in medicinal chemistry (McAllister et al., 2003).

Muscarinic Agonist Activity

Compounds structurally related to the queried chemical, such as substituted N-(silatran-1-ylmethyl)acetamides, exhibit partial muscarinic agonist activities. These compounds demonstrate a submaximal effect and mimic the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle, suggesting potential applications in treating disorders associated with muscarinic receptors (Pukhalskaya et al., 2010).

Antimicrobial Agents

A new series of compounds, sharing a sulfanyl acetamide component, were synthesized to evaluate their antimicrobial activity. The structures of these compounds were established using various analytical techniques, and they showed significant in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).

Antiviral and Virucidal Activities

Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide were synthesized, and their structures confirmed by various analyses. These compounds were evaluated for their cytotoxicity towards different cell lines, as well as their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some derivatives exhibited potential to reduce viral replication, indicating their relevance in developing antiviral therapies (Wujec et al., 2011).

properties

IUPAC Name |

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-18-10-15(13-6-2-3-7-14(13)18)21-11-16(19)17-9-12-5-4-8-20-12/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHHRNRDHULMRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)

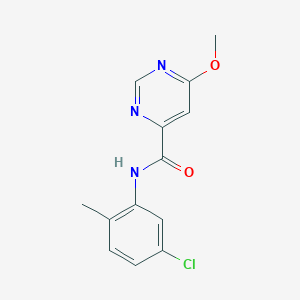

![2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2383475.png)

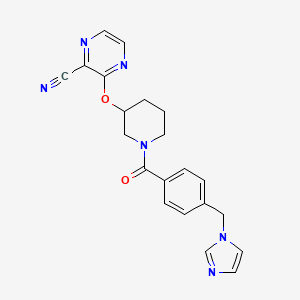

![4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2383476.png)

![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2383477.png)

![8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2383481.png)

![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)

![(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2383488.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2383492.png)